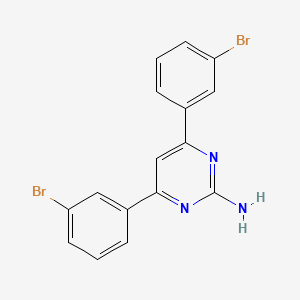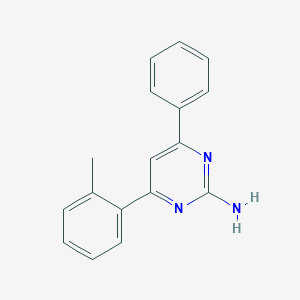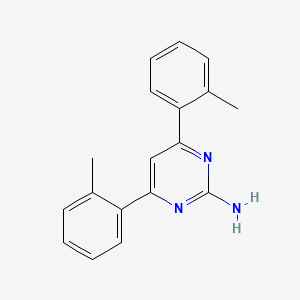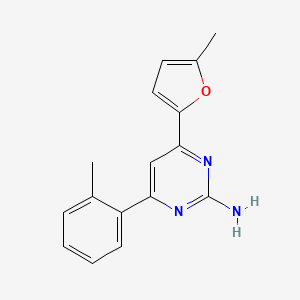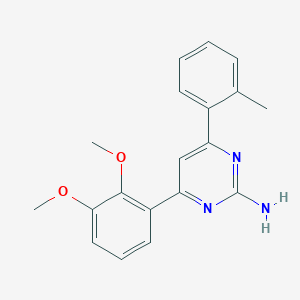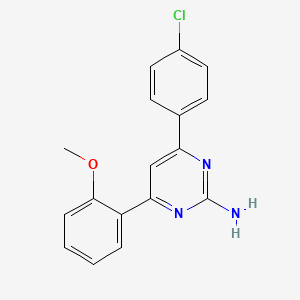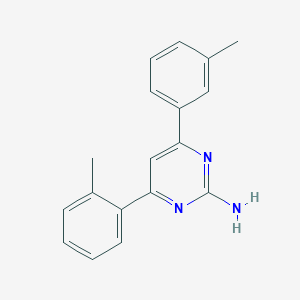
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (MPPMPA) is a unique compound that has a wide range of scientific research applications. It is a pyrimidine-based compound that consists of two methylphenyl groups attached to a central pyrimidine ring. MPPMPA has recently been studied for its potential applications in the fields of biochemistry and physiology, and its ability to act as a synthetic intermediate in the synthesis of other compounds.
Scientific Research Applications
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in biochemistry and physiology. It has been found to act as a synthetic intermediate in the synthesis of other compounds, and its ability to act as a nucleophile in organic reactions has been studied. In addition, 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Mechanism of Action
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine acts as a nucleophile in organic reactions, allowing it to react with other molecules. It is able to form covalent bonds with other molecules, which allows it to act as a synthetic intermediate in the synthesis of other compounds. In addition, 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. It has been found to act as a synthetic intermediate in the synthesis of other compounds, and its ability to act as a nucleophile in organic reactions has been studied. In addition, 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and the reaction conditions are mild. This makes it an ideal synthetic intermediate for the synthesis of other compounds. On the other hand, one of the main limitations is that it is not very stable and can degrade over time. In addition, the reaction can produce undesired side products, which can make the purification process more difficult.
Future Directions
The future of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research is very promising. One potential future direction is to study its ability to act as a synthetic intermediate in the synthesis of other compounds. In addition, further research could be done on its antioxidant properties and its potential applications in the treatment of certain diseases. Finally, further research could be done on its stability and the potential for improving its stability.
Synthesis Methods
The synthesis of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves the condensation of 2-methylphenylacetic acid with 3-methylphenylacetic acid in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of around 120°C and a pressure of 1.2 atm. The product of the reaction is a mixture of the desired pyrimidin-2-amine and an undesired side product, 2-methylphenylacetic acid. The side product can be removed by chromatography, allowing for the pure 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine to be isolated.
properties
IUPAC Name |
4-(2-methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-6-5-8-14(10-12)16-11-17(21-18(19)20-16)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJESBUUSWVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





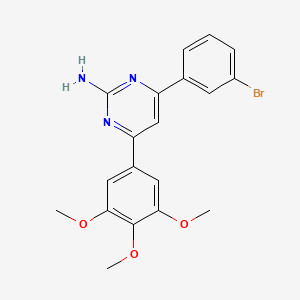

![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)

